4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
Description
4-Bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with ethyl and methylsulfanyl groups, linked to a brominated benzenesulfonamide moiety. Its synthesis typically involves cyclization reactions of thiosemicarbazides or alkylation of triazole-thiol intermediates, followed by sulfonamide coupling .
The bromine atom at the para position of the benzene ring enhances electrophilic reactivity, while the methylsulfanyl group at the triazole’s 5-position contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-bromo-N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O2S2/c1-3-17-11(15-16-12(17)20-2)8-14-21(18,19)10-6-4-9(13)5-7-10/h4-7,14H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOORNOVSNAOCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a derivative of benzenesulfonamide and has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H15BrN4O2S2
- CAS Number : 338794-53-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity by inducing apoptosis in cancer cells. Mechanistic studies indicate that it may affect cell cycle regulation and promote cell death in specific cancer lines.
- Cardiovascular Effects : Research has shown that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives demonstrated a decrease in perfusion pressure, indicating potential cardioprotective effects.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Protein Binding : Interaction with human serum albumin (HSA) is crucial for its pharmacokinetic profile. Spectroscopic studies have shown that the binding occurs through hydrophobic interactions and hydrogen bonding, which may enhance its therapeutic efficacy .
- Enzyme Inhibition : The compound may interact with specific cytochrome P450 enzymes, affecting drug metabolism and potentially leading to hepatotoxicity under certain conditions .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range .
Case Study: Cardiovascular Effects
In a controlled experiment using isolated rat hearts, it was observed that administration of the compound resulted in a significant reduction in coronary resistance compared to control groups. This suggests a potential role in managing cardiovascular conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that compounds containing the triazole ring, such as 4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide, exhibit significant antimicrobial properties. Triazoles are known for their efficacy against a range of pathogens, including bacteria and fungi. Studies have demonstrated that modifications to the triazole structure can enhance antimicrobial activity, making derivatives of this compound promising candidates for developing new antimicrobial agents .
1.2 Anticancer Properties
Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored. For instance, similar triazole-based compounds have shown effectiveness in targeting RET kinase activity, which is crucial in various cancers. This suggests that this compound could be a valuable lead compound for further anticancer drug development .
Agricultural Applications
2.1 Fungicides
The triazole moiety is widely recognized for its fungicidal properties. Compounds similar to this compound have been utilized as fungicides in agriculture. Their mechanism typically involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This makes them effective against various plant pathogens, contributing to crop protection strategies .
Material Science Applications
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research has shown that incorporating triazole derivatives into polymers can improve thermal stability and mechanical strength while imparting bioactivity to the materials. This opens avenues for developing advanced materials with specific functionalities for biomedical applications and packaging .
Chemical Reactions Analysis
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | KOH, EtOH, 80°C, 6 h | 72–85 | |
| Sulfonamide coupling | TEA, DCM, RT, 12 h | 68–75 | |
| Methylsulfanyl addition | CH₃I, DMF, NaH, 0°C → RT | 60–70 |
Sulfonamide Group
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Acid/Base Reactions : Deprotonates in alkaline media (e.g., NaOH) to form water-soluble salts.
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Nucleophilic Substitution : Reacts with alkyl halides (e.g., benzyl chloride) at the sulfonamide nitrogen, yielding N-alkylated derivatives .
Triazole Ring
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Electrophilic Substitution : The sulfur atom at position 5 participates in oxidation reactions (e.g., H₂O₂/CH₃COOH) to form sulfoxide or sulfone derivatives .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh₃)₄, modifying the triazole’s substituents .
Brominated Aromatic Ring
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Buchwald-Hartwig Amination : Reacts with primary amines (e.g., aniline) under Pd catalysis to form C–N bonds .
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Nucleophilic Aromatic Substitution : Bromine displacement by nucleophiles (e.g., methoxide) under high-temperature conditions.
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 50°C, 3 h | Sulfone derivative (R-SO₂-CH₃) | |
| Reduction | LiAlH₄, THF, 0°C → RT | Desulfurized triazole intermediate |
Biological Activity-Driven Modifications
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Antiviral Analog Synthesis : Replacement of the methylsulfanyl group with pyridinyl or cinnamyl moieties enhances activity against hepatitis B virus (HBV) .
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COX-II Inhibition : Introduction of electron-withdrawing groups (e.g., -CF₃) at the triazole’s 4-position improves binding affinity .
Stability and Degradation
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Hydrolytic Stability : Resists hydrolysis at pH 3–9 but degrades in strongly acidic (pH < 2) or basic (pH > 11) conditions.
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Thermal Decomposition : Decomposes above 250°C, releasing SO₂ and HBr .
Mechanistic Insights
-
Sulfonamide Alkylation : Proceeds via an SN2 mechanism, with TEA neutralizing HCl byproducts.
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Triazole Oxidation : Follows a radical pathway initiated by peroxide-mediated sulfur oxidation.
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Methylsulfanyl vs.
Physical-Chemical Properties
Key Observations :
- The target compound and its methyl-propenyl analog share nearly identical molecular weights, but the latter’s branched sulfanyl group may reduce crystallinity compared to the linear methylsulfanyl chain.
- Predicted pKa values (~8.3) suggest moderate basicity, aligning with typical sulfonamide behavior .
Crystallographic and Spectroscopic Data
- Polymorphism: Orthorhombic and monoclinic polymorphs of a related triazole-thione exhibit nearly identical bond lengths (<3° variance), suggesting conformational flexibility in the triazole ring .
- Spectroscopy: FTIR and NMR data for ethyl-2-[(4-ethyl-5-(quinolinyloxymethyl)-triazolyl)sulfanyl]acetate confirm characteristic S-H and C-Br stretches, applicable to the target compound’s characterization .
Q & A
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are they applied?
- Methodological Answer : Key techniques include 1H/13C NMR to confirm the benzenesulfonamide and triazole moieties, FT-IR to identify sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and triazole (C=N stretching ~1500 cm⁻¹) functional groups, and UV-Vis spectroscopy to assess conjugation effects. Mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns. For example, in related triazole-sulfonamide analogs, NMR chemical shifts at δ 7.5–8.0 ppm (aromatic protons) and δ 4.0–4.5 ppm (methyl-triazole linkage) are critical markers .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer : Recrystallization using methanol/water mixtures or ethyl acetate/hexane systems is effective for removing unreacted starting materials. Column chromatography (silica gel, gradient elution with 5–10% methanol in dichloromethane) resolves structurally similar byproducts, as demonstrated in the synthesis of 4-amino-triazole derivatives .
Q. How do the functional groups (e.g., bromo, methylsulfanyl) influence reactivity?
- Methodological Answer : The bromo group enhances electrophilic substitution potential in the benzene ring, while the methylsulfanyl group on the triazole acts as an electron donor, stabilizing the ring via resonance. The sulfonamide moiety increases solubility in polar solvents, facilitating aqueous-phase reactions. Comparative studies of analogs show that substituent positioning affects regioselectivity in nucleophilic attacks .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesizing the triazole core?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : 80–100°C for cyclocondensation of thiosemicarbazides.
- Catalyst : Acetic acid (5–10 mol%) to accelerate triazole ring closure.
- Solvent : Refluxing ethanol balances reactivity and solubility.
Statistical modeling (e.g., response surface methodology) identifies optimal conditions, as applied in flow-chemistry syntheses of diazo compounds .
Q. What crystallographic methods resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with APEX2 and SAINT software determines bond angles, torsion angles, and packing interactions. For example, in analogous sulfonamide-triazole hybrids, H-bonding (N–H⋯O=S) and π-π stacking (3.7–3.9 Å between aromatic rings) stabilize the crystal lattice. Refinement protocols in SHELXL account for disordered solvent molecules .
Q. How can contradictions in biological activity data (e.g., antimicrobial assays) be addressed?
- Methodological Answer : Cross-validate results using structure-activity relationship (SAR) studies with halogen-substituted analogs. For instance, replacing bromo with chloro groups may alter lipophilicity and membrane permeability. Pair in vitro assays (MIC determination) with computational docking (e.g., AutoDock Vina) to correlate activity with target binding (e.g., bacterial dihydrofolate reductase). Statistical tools like ANOVA assess reproducibility across replicates .
Q. What computational approaches model electronic properties and reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) evaluate conformational stability. Studies on Schiff base sulfonamides demonstrate correlations between computed dipole moments and experimental solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
